![molecular formula C30H46O4 B15272817 (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadpolysperinM is a lanostane-type triterpenoid compound isolated from the stems of Kadsura species, which belong to the Schisandraceae family . These plants are commonly used in traditional Chinese medicine for treating various ailments such as blood deficiency, numbness, and irregular menstruation . KadpolysperinM has garnered attention due to its potential pharmacological activities, including anti-tumor, anti-HIV, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadpolysperinM involves the extraction of triterpenoids from the stems of Kadsura species. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate KadpolysperinM.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure KadpolysperinM.
Industrial Production Methods
advancements in biotechnological approaches, such as microbial fermentation and plant cell culture techniques, hold promise for future industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
KadpolysperinM undergoes various chemical reactions, including:
Oxidation: KadpolysperinM can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert KadpolysperinM into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the KadpolysperinM molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
KadpolysperinM has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Mechanism of Action
The mechanism of action of KadpolysperinM involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: KadpolysperinM induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Anti-HIV Activity: It inhibits the replication of HIV by interfering with the viral reverse transcriptase enzyme.
Antioxidant Activity: KadpolysperinM scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
KadpolysperinM is compared with other similar lanostane-type triterpenoids:
Kadpolysperin A-N: These compounds share a similar lanostane skeleton but differ in their functional groups and biological activities.
Abiesatrine D: Another lanostane-type triterpenoid with similar anti-tumor and antioxidant properties.
Kadnanolactone H and I: These compounds are structurally similar but have different stereochemistry, leading to variations in their biological activities.
KadpolysperinM stands out due to its unique combination of anti-tumor, anti-HIV, and antioxidant activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-13-16-29(6)21-11-12-23-27(3,4)24(31)14-15-28(23,5)22(21)17-25(32)30(20,29)7/h10-11,18,20,22-23,25,32H,8-9,12-17H2,1-7H3,(H,33,34)/b19-10-/t18-,20-,22-,23+,25+,28-,29+,30+/m1/s1 |
InChI Key |
NZLVLGURXYJYLY-CEZOLLDXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


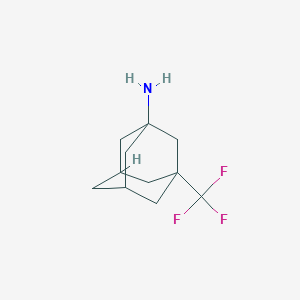
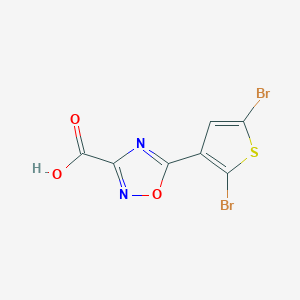

![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
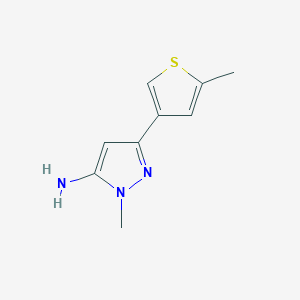
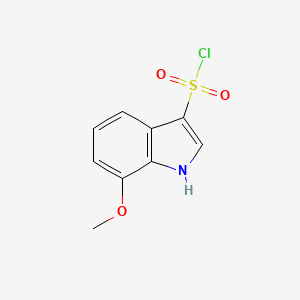
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
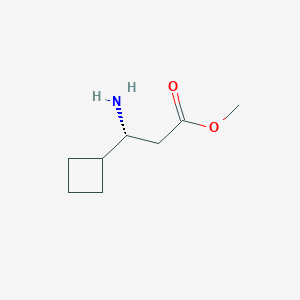
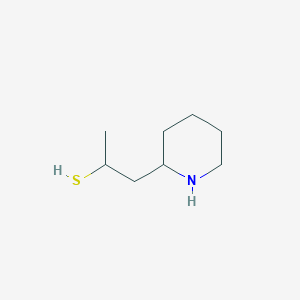
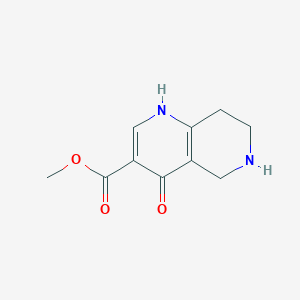
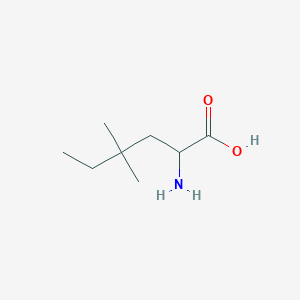
amine](/img/structure/B15272780.png)
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)

